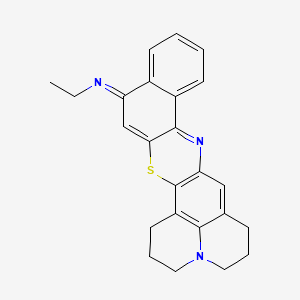
LysoSR-549
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LysoSR-549 is a multifunctional fluorescent dye used primarily in biological experiments. It is particularly noted for its application in super-resolution microscopy, where it helps in visualizing and analyzing cellular structures, tracking biomolecules, and evaluating cell functions .
準備方法
The synthesis of LysoSR-549 involves the introduction of a methylpyridine group into rhodamine spirolactam. This modification allows the dye to exhibit self-blinking properties under acidic conditions, making it suitable for single-molecule localization microscopy (SMLM). The synthetic route includes the following steps :
Introduction of Methylpyridine: Pyridine is introduced into the rhodamine spirolactam structure.
Formation of Fluorescent Zwitterion: Under weak acidic conditions, the pyridine nitrogen preferentially binds with protons, leading to the formation of a fluorescent zwitterion.
Nucleophilic Addition Reaction: The zwitterion undergoes a nucleophilic addition reaction with the 10th position of the rhodamine ring, reverting to a non-fluorescent spirolactam.
化学反応の分析
LysoSR-549 undergoes several types of chemical reactions, primarily influenced by its environment :
Oxidation and Reduction: The dye can participate in redox reactions, altering its fluorescence properties.
Substitution Reactions:
Acid-Base Reactions: The dye’s fluorescence is highly sensitive to pH changes, making it useful for studying acidic environments like lysosomes.
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed are typically fluorescent or non-fluorescent derivatives, depending on the reaction conditions.
科学的研究の応用
LysoSR-549 has a wide range of applications in scientific research :
Chemistry: Used in studying molecular interactions and chemical reactions at the cellular level.
Biology: Helps in visualizing cellular structures, tracking biomolecules, and evaluating cell functions.
Medicine: Employed in diagnostic imaging and studying disease mechanisms, particularly those involving lysosomal functions.
Industry: Used in textile dyeing, food pigments, and dye-sensitized solar cells.
作用機序
The mechanism of action of LysoSR-549 involves its ability to fluoresce under specific conditions :
Molecular Targets: The dye targets lysosomes, acidic organelles within cells.
Pathways Involved: The fluorescence of this compound is regulated by the pH within lysosomes. Under acidic conditions, the dye undergoes a reversible reaction, forming a fluorescent zwitterion that allows for high-resolution imaging of lysosomal structures.
類似化合物との比較
LysoSR-549 is unique due to its self-blinking properties and high sensitivity to pH changes . Similar compounds include:
LysoTracker Red: Another lysosome-targeting dye, but without self-blinking properties.
Rhodamine 123: A mitochondrial dye with different spectral properties.
FITC-Dextran: A pH-sensitive dye used for endosomal and lysosomal studies.
This compound stands out for its ability to provide long-term, high-resolution imaging of lysosomes, making it a valuable tool in cellular biology and medical research.
特性
分子式 |
C32H28N4O2 |
|---|---|
分子量 |
500.6 g/mol |
IUPAC名 |
3',6'-bis(azetidin-1-yl)-2-(6-methylpyridin-2-yl)spiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C32H28N4O2/c1-21-7-4-10-30(33-21)36-31(37)24-8-2-3-9-25(24)32(36)26-13-11-22(34-15-5-16-34)19-28(26)38-29-20-23(12-14-27(29)32)35-17-6-18-35/h2-4,7-14,19-20H,5-6,15-18H2,1H3 |
InChIキー |
BNBVHYVKJYMDFH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=CC=CC=C3C24C5=C(C=C(C=C5)N6CCC6)OC7=C4C=CC(=C7)N8CCC8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


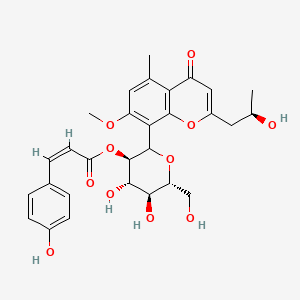
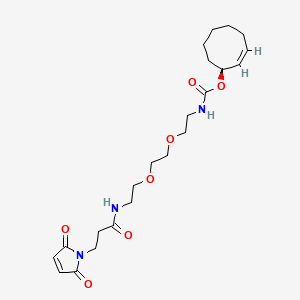

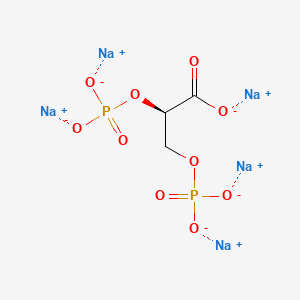
![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)
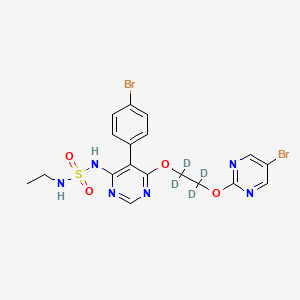





![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)
